![molecular formula C16H24F4N2O2 B4690064 2,2,3,3-TETRAFLUORO-1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE](/img/structure/B4690064.png)
2,2,3,3-TETRAFLUORO-1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE
Overview
Description
2,2,3,3-TETRAFLUORO-1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE is a synthetic organic compound characterized by the presence of tetrafluoro groups and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-TETRAFLUORO-1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrafluoro Intermediate: Starting with a suitable precursor, tetrafluorination can be achieved using reagents like sulfur tetrafluoride (SF4) under controlled conditions.
Introduction of Piperidine Rings: The intermediate is then reacted with 4-methylpiperidine in the presence of a base such as sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-TETRAFLUORO-1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-TETRAFLUORO-1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanedione: Lacks the piperidine rings.
1,4-Bis(4-methylpiperidino)-1,4-butanedione: Lacks the tetrafluoro groups.
Uniqueness
2,2,3,3-TETRAFLUORO-1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE is unique due to the combination of tetrafluoro groups and piperidine rings, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-bis(4-methylpiperidin-1-yl)butane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F4N2O2/c1-11-3-7-21(8-4-11)13(23)15(17,18)16(19,20)14(24)22-9-5-12(2)6-10-22/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGCFDSZPPWJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C(C(=O)N2CCC(CC2)C)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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